Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt
Description
Historical Context and Discovery
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (TCGADS) emerged from decades of research on bile acid metabolism. Bile acids were first isolated in the 19th century, with cholic acid identified by Strecker in 1848. The discovery of glucuronidation as a detoxification pathway in the mid-20th century paved the way for characterizing conjugated bile acids. TCGADS was likely synthesized and characterized in the late 20th century as advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) became widespread. Its identification correlated with studies on biliary obstruction, where glucuronidated bile acids were found to accumulate in urine as part of hepatic detoxification mechanisms.
Table 1: Key Milestones in Bile Acid Glucuronide Research
Classification within Bile Acid Glucuronides
TCGADS belongs to the hydroxyl-linked glucuronide subclass of bile acid derivatives. Its structure includes:
- Core steroid nucleus : Chenodeoxycholic acid (CDCA) with α-hydroxy groups at C-3 and C-7.
- Conjugation : Taurine at C-24 via an amide bond.
- Glucuronidation : β-D-glucuronic acid at the 3-O position.
- Counterions : Dipotassium salts enhancing solubility.
Table 2: Structural Comparison of Select Bile Acid Glucuronides
Glucuronides are classified by linkage type (hydroxyl vs. carboxyl) and conjugation partners (taurine, glycine). TCGADS falls under 3-O-hydroxyl-linked, taurine-conjugated glucuronides , distinguishing it from isoforms like hyodeoxycholic acid-6-glucuronide.
Significance in Biochemical Research
TCGADS is pivotal for studying:
- Detoxification Mechanisms : Glucuronidation reduces bile acid cytotoxicity. For example, lithocholic acid-3-glucuronide is 10-fold less toxic than its unconjugated form.
- Enzyme Kinetics : UGT2A1 and UGT2B4 show high affinity for synthesizing TCGADS, with Kₘ values ranging from 102 µM to 2.4 mM.
- Transport Systems : TCGADS is excreted via multidrug resistance protein 3 (MRP3) into systemic circulation, enabling urinary elimination.
- Cholestasis Models : Elevated TCGADS levels in urine correlate with biliary obstruction, making it a biomarker for hepatic dysfunction.
Table 3: Research Applications of TCGADS
Relationship to Bile Acid Metabolism
TCGADS is a terminal metabolite in the chenodeoxycholic acid (CDCA) pathway:
- Synthesis : CDCA is conjugated with taurine in hepatocytes, forming taurochenodeoxycholic acid.
- Glucuronidation : UGT2A1/2B4 adds glucuronic acid at the 3-O position.
- Excretion : MRP3 transports TCGADS to blood, followed by renal filtration.
Key Metabolic Roles :
- Enterohepatic Circulation : TCGADS is not reabsorbed in the ileum due to its high hydrophilicity, breaking the circulation loop.
- Microbial Interactions : Gut microbiota do not deconjugate TCGADS, unlike glycine/taurine amidates.
Figure 1 : Metabolic Pathway of TCGADS Cholesterol → CDCA → Taurine conjugation → 3-O-glucuronidation → MRP3-mediated excretion.
Properties
CAS No. |
75672-23-0 |
|---|---|
Molecular Formula |
C₃₁H₄₉K₂NO₁₂S |
Molecular Weight |
737.98 |
Synonyms |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt_x000B_ |
Origin of Product |
United States |
Preparation Methods
Table 1: Yield and Purity Data for Taurochenodeoxycholic Acid Synthesis
| Example | Acyl Chloride | Yield (%) | Residual Taurine (%) | Residual Starting Acid (%) |
|---|---|---|---|---|
| 3 | Pivaloyl | 75.4 | 1 | 2 |
| 4 | Benzoyl | 60.0 | 0.5 | 0.5 |
Data adapted from patented protocols.
Analytical Validation and Structural Confirmation
Liquid chromatography coupled with tandem mass spectrometry (LC/ESI-MS/MS) serves as the gold standard for validating the structural integrity and purity of taurochenodeoxycholic acid-3-O-β-glucuronide dipotassium salt. Key analytical parameters include:
-
Chromatographic Separation : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve the compound from residual impurities.
-
Mass Spectrometric Detection : Characteristic fragment ions at m/z 80 (taurine moiety) and m/z 97 (sulfate group) confirm conjugation, while glucuronide-specific ions (m/z 113, 85) verify the 3-O-β-linkage.
Table 2: LC/ESI-MS/MS Recovery Rates for Bile Acid Derivatives
| Bile Acid Derivative | Recovery (%) (10 pmol/mL) | Recovery (%) (100 pmol/mL) | Recovery (%) (1000 pmol/mL) |
|---|---|---|---|
| T-Δ⁵-3β,7α-ol | 100.4 ± 3.2 | 99.5 ± 4.9 | 98.4 ± 4.3 |
| T-Δ⁵-3β,7α-ol-S | 96.6 ± 2.7 | 99.7 ± 1.3 | 99.6 ± 2.1 |
| T-Δ⁵-3β,7α,12α-ol-S | 101.0 ± 1.7 | 103.9 ± 1.8 | 101.2 ± 4.7 |
Data sourced from transport activity studies.
Scalability and Industrial Considerations
Industrial-scale production demands optimization of solvent systems and catalytic efficiencies. Continuous-flow reactors have been proposed to enhance mixing and heat transfer during the anhydride formation step, reducing reaction times from hours to minutes. Furthermore, substituting traditional ion-exchange resins with membrane-based purification technologies (e.g., nanofiltration) improves yield recovery by minimizing product adsorption .
Chemical Reactions Analysis
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Metabolic Studies
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has been studied for its role in metabolism, particularly in the context of bile acid metabolism. Research indicates that it may influence the secretion and composition of bile, which is crucial for fat digestion and absorption.
Case Study: Bile Acid Profiling
A study involving piglets utilized enzymatic deconjugation and targeted LC-multiple reaction monitoring (MRM)-MS analysis to profile urinary bile acids, including Taurochenodeoxycholic Acid-3-O-β-glucuronide. The findings highlighted its significance in understanding bile acid dynamics in vivo .
Pharmacological Effects
The compound has shown potential pharmacological effects, particularly in liver function and cholestasis management. It is believed to enhance biliary secretion and may have protective effects against liver injury.
Case Study: Hepatobiliary Metabolism
Research comparing various bile salts demonstrated that Taurochenodeoxycholic Acid promotes biliary lecithin secretion more effectively than other bile salts, suggesting its potential use in treating cholestatic liver diseases .
Toxicology Studies
The compound has been investigated for its role in detoxification processes. Its glucuronidation pathway is essential for the elimination of bile acids, contributing to their detoxification.
Data Table: Bile Acid Sulfation and Glucuronidation
| Bile Acid Compound | Sulfation Rate | Glucuronidation Rate |
|---|---|---|
| Taurochenodeoxycholic Acid | Moderate | High |
| Tauroursodeoxycholic Acid | Low | Moderate |
| Deoxycholic Acid | High | Low |
This table illustrates the varying rates of sulfation and glucuronidation among different bile acids, highlighting the efficiency of Taurochenodeoxycholic Acid-3-O-β-glucuronide in detoxification pathways .
Gut Microbiota Interaction
Emerging research suggests that bile acids, including Taurochenodeoxycholic Acid-3-O-β-glucuronide, may serve as signaling molecules between the gut microbiota and host metabolism. This interaction could have implications for understanding metabolic diseases and gut health .
Therapeutic Potential
The therapeutic applications of Taurochenodeoxycholic Acid-3-O-β-glucuronide are being explored in conditions such as diabetes and obesity, where bile acids play a role in glucose metabolism and insulin sensitivity.
Case Study: Diabetes Management
In diabetic models, administration of bile acids has shown to improve insulin sensitivity and reduce blood glucose levels, indicating a potential therapeutic role for compounds like Taurochenodeoxycholic Acid .
Mechanism of Action
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt exerts its effects by emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver. The compound is also being investigated for its role in inflammation and cancer therapy. The exact mechanism of action in these contexts involves the regulation of various molecular targets and pathways, including the inhibition of the apoptotic cascade and reduction of oxidative stress .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₃₂H₅₁K₂NO₁₂S (inferred from structural analogs) .
- Molecular Weight : ~750–760 g/mol (estimated based on similar compounds) .
- Structure: Combines a chenodeoxycholic acid backbone conjugated with taurine (at the 24-position) and a β-D-glucuronic acid moiety (at the 3-hydroxyl group), stabilized by two potassium counterions .
- Function : Enhances solubility for biliary excretion and modulates interactions with hepatic transporters like MRP3 (multidrug resistance-associated protein 3) .
Comparison with Similar Compounds
Bile acid glucuronides are structurally diverse due to variations in hydroxylation patterns, conjugation sites, and counterions. Below is a detailed comparison:
Structural and Chemical Differences
Research Findings and Clinical Relevance
- Drug Development : Glucuronidation reduces the cytotoxicity of parent bile acids, making these compounds valuable in designing hepatoprotective agents .
- Species-Specific Metabolism : Porcine studies highlight species differences in bile acid profiles, emphasizing the need for careful model selection in preclinical research .
Data Tables
Table 1: Structural Comparison of Key Bile Acid Glucuronides
| Compound | Conjugation Type | Counterion | Key Functional Groups |
|---|---|---|---|
| Taurochenodeoxycholic Acid-3-O-β-glucuronide | Taurine + glucuronide | K⁺ | 3α-OH, 7α-OH, 24-taurine |
| Cholic Acid 3-O-β-Glucuronide | Glucuronide only | Na⁺ | 3α-OH, 7α-OH, 12α-OH |
| Glycodeoxycholic Acid-3-O-β-glucuronide | Glycine + glucuronide | Na⁺ | 3α-OH, 12α-OH, 24-glycine |
| Taurolithocholic Acid 3-O-Glucuronide | Taurine + glucuronide | Na⁺ | 3α-OH, 24-taurine, sulfate |
Biological Activity
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (TUDCA) is a bile acid derivative that has garnered significant attention due to its diverse biological activities, particularly in the context of cellular stress responses and metabolic regulation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H45NO6S
- Molecular Weight : 499.70 g/mol
- Density : 1.2±0.1 g/cm³
- Melting Point : 173-175°C
- Boiling Point : 496.4°C at 760 mmHg
TUDCA is primarily recognized as an endoplasmic reticulum (ER) stress inhibitor . It exerts its biological effects through several key mechanisms:
- Inhibition of Apoptosis : TUDCA significantly reduces the expression of pro-apoptotic markers such as caspase-3 and caspase-12, thereby promoting cell survival under stress conditions .
- Regulation of ERK Pathway : TUDCA inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival .
- Mitophagy Induction : The compound promotes mitophagy, a process that eliminates damaged mitochondria, thus protecting against cell death in neuroblastoma cells .
1. Cytoprotective Effects
TUDCA has been shown to protect various cell types from apoptosis induced by ER stress. For instance, in studies involving vascular smooth muscle cells (VSMCs), TUDCA treatment led to decreased cell viability loss and reduced migration by inhibiting ERK phosphorylation and inducing mitogen-activated protein kinase phosphatase-1 (MKP-1) .
2. Anti-inflammatory Properties
Research indicates that TUDCA can exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For example, it has been shown to decrease the expression of transforming growth factor-beta (TGF-β) and collagen isoforms in cardiac tissues, suggesting its potential in treating heart diseases related to pressure overload .
3. Metabolic Regulation
TUDCA has been implicated in metabolic processes, particularly in brown adipose tissue where it enhances thyroid hormone activity and glucose metabolism. Studies have demonstrated that TUDCA treatment in high-fat diet-induced models improves glucose tolerance and increases energy expenditure by enhancing deiodinase activity .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
